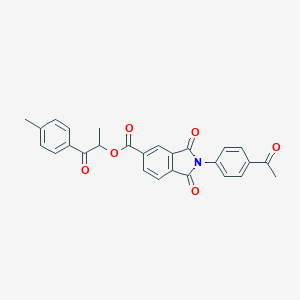
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting the BET proteins, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor prevents the expression of genes that are involved in cell proliferation, inflammation, and other cellular processes. This mechanism of action has been extensively studied, and several studies have reported the specific binding sites of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor on the BET proteins.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to inhibit the production of pro-inflammatory cytokines, leading to the modulation of the immune response. In animal models of neurodegenerative diseases, this compound has been found to improve cognitive function and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in lab experiments include its specificity and potency in inhibiting the BET proteins, its broad range of applications in various fields, and its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to fully understand its long-term effects.
Future Directions
The future directions for the research on N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the development of more potent and specific inhibitors, the identification of new binding sites on the BET proteins, and the investigation of its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound and to identify potential biomarkers for its use in clinical settings.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. The synthesis of this compound has been extensively studied, and several modifications have been reported to improve the yield and purity of the final product.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. In cancer research, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In neurology, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
properties
Product Name |
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C24H23BrClN3O2 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-8-7-15(25)12-27-19)21(14-5-4-6-16(26)9-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
InChI Key |
GOKRAMHFHPNPJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)


